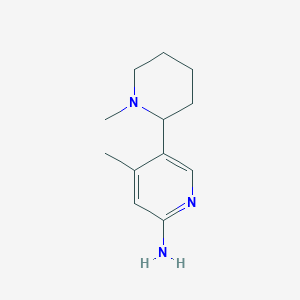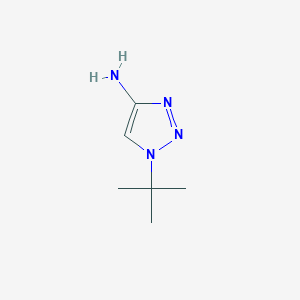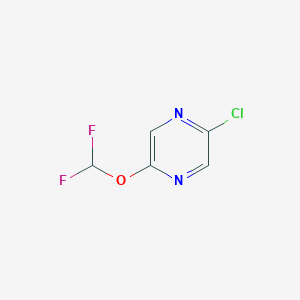
2-Chloro-5-(difluoromethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(difluoromethoxy)pyrazine is a heterocyclic compound characterized by its stable pyrazine core with a specific substitution pattern that enhances its chemical stability and biological activity. The chlorine atom and difluoromethoxy group impart unique physicochemical properties, making it suitable for various synthetic transformations and interactions in chemical and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)pyrazine typically involves the reaction of sodium difluorochloroacetate with 5-chloropyrazine-2-alcohol in the presence of a catalyst and a mixed solvent under nitrogen protection. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(difluoromethoxy)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazines, while oxidation reactions can produce pyrazine oxides .
Scientific Research Applications
2-Chloro-5-(difluoromethoxy)pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s unique substitution pattern makes it a valuable tool in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and difluoromethoxy group enhance its binding affinity to target proteins, facilitating the modulation of biological activities. The compound can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the difluoromethoxy group, resulting in different physicochemical properties and reactivity.
5-(Difluoromethoxy)pyrazine: Lacks the chlorine atom, leading to variations in its chemical behavior and biological activity.
2-Chloro-3-(difluoromethoxy)pyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring, exhibiting distinct properties and applications.
Uniqueness: 2-Chloro-5-(difluoromethoxy)pyrazine is unique due to its specific substitution pattern, which imparts enhanced chemical stability and biological activity. The presence of both chlorine and difluoromethoxy groups allows for versatile synthetic transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H3ClF2N2O |
|---|---|
Molecular Weight |
180.54 g/mol |
IUPAC Name |
2-chloro-5-(difluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-10-4(2-9-3)11-5(7)8/h1-2,5H |
InChI Key |
PCPLFPAASKFVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


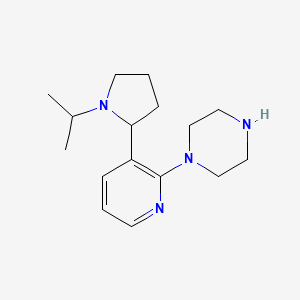
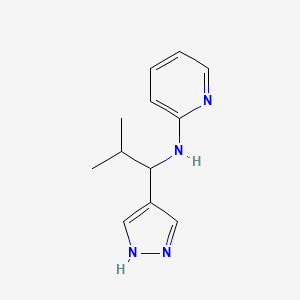
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
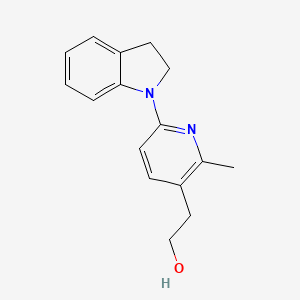
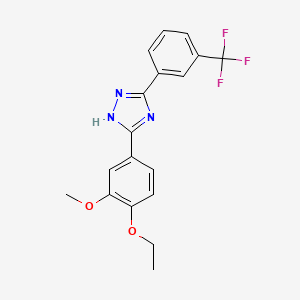
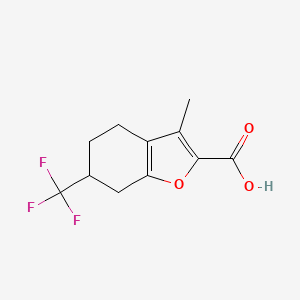
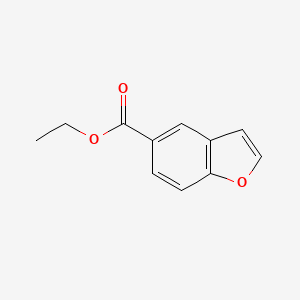
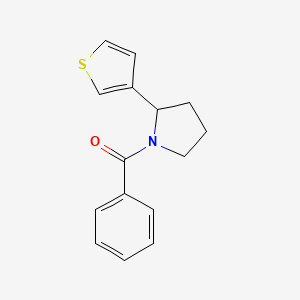

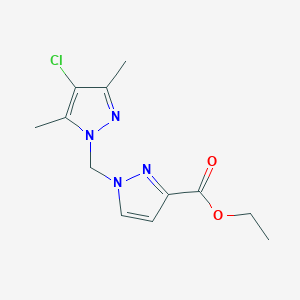
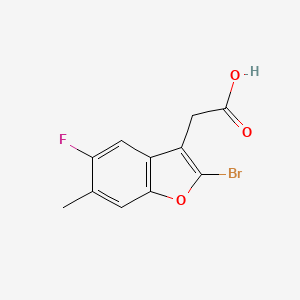
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
